molecular formula C23H20N2O3 B10914975 4-hydroxy-6-methyl-3-{2-[(E)-2-phenylethenyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-pyran-2-one

4-hydroxy-6-methyl-3-{2-[(E)-2-phenylethenyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-pyran-2-one

Cat. No.: B10914975
M. Wt: 372.4 g/mol
InChI Key: REPFMDKXWWMXTP-VAWYXSNFSA-N
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Description

4-hydroxy-6-methyl-3-{2-[(E)-2-phenylethenyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-pyran-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a methyl group, a phenylethenyl group, and a benzodiazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach involves the use of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one as starting materials . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methyl-3-{2-[(E)-2-phenylethenyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The phenylethenyl group can be reduced to form a phenylethyl group.

    Substitution: The hydroxy group can be substituted with other functional groups such as amino or halogen groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the phenylethenyl group would yield a phenylethyl derivative.

Scientific Research Applications

4-hydroxy-6-methyl-3-{2-[(E)-2-phenylethenyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methyl-3-{2-[(E)-2-phenylethenyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The benzodiazepine moiety is known to interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, leading to sedative and anxiolytic effects . Additionally, the compound’s hydroxy and phenylethenyl groups may participate in hydrogen bonding and π-π interactions, respectively, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-hydroxy-6-methyl-3-{2-[(E)-2-phenylethenyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-pyran-2-one apart is its unique combination of functional groups and the presence of the benzodiazepine moiety, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

4-hydroxy-6-methyl-3-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]pyran-2-one

InChI

InChI=1S/C23H20N2O3/c1-15-13-21(26)22(23(27)28-15)20-14-17(12-11-16-7-3-2-4-8-16)24-18-9-5-6-10-19(18)25-20/h2-13,17,24,26H,14H2,1H3/b12-11+

InChI Key

REPFMDKXWWMXTP-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3NC(C2)/C=C/C4=CC=CC=C4)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3NC(C2)C=CC4=CC=CC=C4)O

Origin of Product

United States

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